molecular formula C10H16N4O3 B13135222 4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine CAS No. 92533-23-8

4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine

Cat. No.: B13135222
CAS No.: 92533-23-8
M. Wt: 240.26 g/mol
InChI Key: QXDFUOBISKADOK-UHFFFAOYSA-N
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Description

4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with a methoxy group and a tetrahydropyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable triazine precursor is reacted with a methoxy group donor under controlled conditions. The tetrahydropyran-2-yl group can be introduced through a subsequent reaction involving a protected hydroxyl group and a suitable pyran precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the triazine ring can produce various amine derivatives .

Scientific Research Applications

4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a part of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and tetrahydropyran-2-yl groups can modulate the compound’s binding affinity and specificity .

Properties

CAS No.

92533-23-8

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

4-methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H16N4O3/c1-15-10-13-7(12-9(11)14-10)6-17-8-4-2-3-5-16-8/h8H,2-6H2,1H3,(H2,11,12,13,14)

InChI Key

QXDFUOBISKADOK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N)COC2CCCCO2

Origin of Product

United States

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